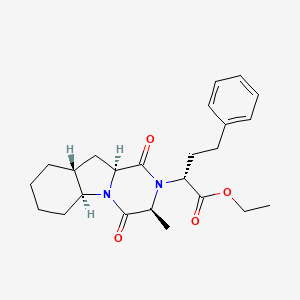
Thioridazine-d3 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Thioridazine
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Thioridazine hydrochloride (HCl) has shown promise as an antimicrobial helper compound, particularly against antimicrobial-resistant bacteria. A study by Jørgensen et al. (2020) synthesized a derivative, 1-methyl-2-(2-(2-(methylthio)-10H-phenothiazin-10-yl)ethyl)-1-pentylpiperidin-1-ium bromide (T5), which exhibited low toxicity and effective activity against Gram-positive pathogens like Staphylococcus aureus. This derivative showed reduced blood-brain barrier permeability, suggesting its potential as an antimicrobial agent.
Cancer Research
Thioridazine has been explored for its potential in cancer treatment. Chu et al. (2019) found that thioridazine induced autophagy and apoptosis in glioma cells through the Wnt/β-catenin signaling pathway, suggesting its use as a therapeutic agent for glioblastoma multiforme (Chu et al., 2019). Additionally, Lu et al. (2015) demonstrated that thioridazine reduced cell viability and inhibited cell migration in hepatocellular carcinoma (HCC) cells, indicating its potential role in treating HCC (Lu et al., 2015).
Pharmaceutical Analysis
Biryol and Dermiş (1998) conducted a study on the voltammetric determination of thioridazine hydrochloride, a key aspect of pharmaceutical analysis. This research contributes to the understanding of its properties and applications in psychiatric treatments (Biryol & Dermiş, 1998).
Anti-Cancer Stem Cell Activity
Zhang et al. (2017) reported that thioridazine inhibited the proliferation of colorectal cancer stem cells (CSCs) and induced apoptosis, highlighting its potential as a treatment for colon cancer (Zhang et al., 2017).
PI3K/Akt/mTOR Pathway in Cancer
Kang et al. (2012) found that thioridazine targeted the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells, suggesting its efficacy in suppressing tumor growth (Kang et al., 2012).
Physico-Chemical Properties
The study by Cheema et al. (2007) investigated the physico-chemical properties of thioridazine hydrochloride in water/ethanol mixed solvents. This research provides insight into the drug's behavior in different environments, which is crucial for understanding its mechanism of action (Cheema et al., 2007).
Therapeutic Potential in Ovarian Cancer
Park et al. (2014) demonstrated that thioridazine inhibited angiogenesis and tumor growth in ovarian cancer xenografts by targeting the VEGFR-2/PI3K/mTOR pathway, providing evidence of its potential as an anti-tumor and anti-angiogenic agent (Park et al., 2014).
Propiedades
Nombre del producto |
Thioridazine-d3 HCl |
|---|---|
Fórmula molecular |
C21H23D3N2S2.HCl |
Peso molecular |
410.05 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



